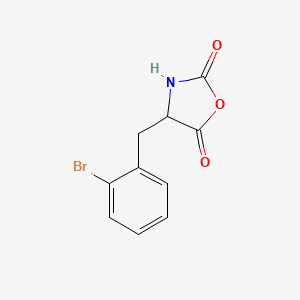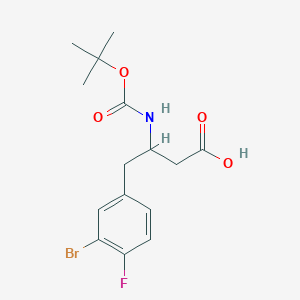
3-(2-Bromo-6-fluorophenyl)-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromo-6-fluorophenyl)-3-oxopropanenitrile is an organic compound with a unique structure that includes both bromine and fluorine atoms attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-6-fluorophenyl)-3-oxopropanenitrile typically involves the reaction of 2-bromo-6-fluorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Bromo-6-fluorophenyl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The nitrile group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in dry ether is often used.
Oxidation Reactions: Potassium permanganate (KMnO4) in an alkaline medium is a typical reagent.
Major Products Formed
Substitution Reactions: Products include 3-(2-Iodo-6-fluorophenyl)-3-oxopropanenitrile.
Reduction Reactions: Products include 3-(2-Bromo-6-fluorophenyl)-3-hydroxypropanenitrile.
Oxidation Reactions: Products include 3-(2-Bromo-6-fluorophenyl)-3-oxopropanoic acid.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromo-6-fluorophenyl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 3-(2-Bromo-6-fluorophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The nitrile group can act as an electrophile, facilitating nucleophilic addition reactions. These interactions can modulate various biochemical pathways and molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-fluoroanisole: A versatile compound used in pharmaceuticals and agrochemicals.
2-Bromo-6-fluoro-3-propoxyphenylboronic acid: Used in organic synthesis and materials science.
2-Bromo-3-fluorophenol: Employed in the synthesis of various organic compounds.
Uniqueness
3-(2-Bromo-6-fluorophenyl)-3-oxopropanenitrile is unique due to its combination of bromine, fluorine, and nitrile functionalities
Eigenschaften
Molekularformel |
C9H5BrFNO |
|---|---|
Molekulargewicht |
242.04 g/mol |
IUPAC-Name |
3-(2-bromo-6-fluorophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H5BrFNO/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3H,4H2 |
InChI-Schlüssel |
NGWWBCPMFABUDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)C(=O)CC#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-5-nitrobenzo[b]thiophene](/img/structure/B13705042.png)
![4-[4-(Benzyloxy)-3-methylphenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13705045.png)












